4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile
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Description
4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile is a useful research compound. Its molecular formula is C7H8ClN3OS and its molecular weight is 217.67. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- The compound is involved in ultrasound-mediated synthesis processes, particularly in the creation of anticancer agents. One study demonstrated the synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, which showed significant in-vitro anticancer activities against several human tumor cell lines (Tiwari et al., 2016).
- Another study explored the conversion of [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines into azine fused thiazole-2-carbonitriles, providing a high-yielding route to heteroazine fused thiazole-2-carbonitriles (Koutentis et al., 2013).
Biological Activity
- Some synthesized derivatives, including those with the 4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile structure, have been evaluated for their antibacterial and antifungal activities. For instance, a study on the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives found that some derivatives exhibited excellent antimicrobial activity (Puthran et al., 2019).
Analytical Applications
- In an interesting application, a study utilized the ring transformation reaction of nonfluorescent 4-amino-1H-1, 5-benzodiazepine-3-carbonitrile hydrochloride with hydrogen peroxide to create a fluorescent benzimidazole. This reaction was applied for the fluorometric determination of hydrogen peroxide (Okamoto et al., 1980).
Properties
IUPAC Name |
4-chloro-2-(2-hydroxypropylamino)-1,3-thiazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3OS/c1-4(12)3-10-7-11-6(8)5(2-9)13-7/h4,12H,3H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNZZRDNCUSTQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC(=C(S1)C#N)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.